BenchChemオンラインストアへようこそ!

1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride

conformational restriction spirocyclic scaffold medicinal chemistry building blocks

1-Oxaspiro[4.5]decan-2-ylmethanamine hydrochloride (CAS 1795330-56-1) is a spirocyclic amine building block characterized by a conformationally rigid 1-oxaspiro[4.5]decane scaffold bearing a primary methanamine side chain at the 2-position, supplied as the hydrochloride salt (C₁₀H₂₀ClNO, MW 205.72 g/mol). The compound belongs to the oxaspiroalkane class, where an oxygen atom is incorporated into the spiro junction—a structural feature absent in all-carbon spirocyclic amines and piperidine-based scaffolds.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
CAS No. 1795330-56-1
Cat. No. B1433309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride
CAS1795330-56-1
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCC(O2)CN.Cl
InChIInChI=1S/C10H19NO.ClH/c11-8-9-4-7-10(12-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H
InChIKeyAXPYWEGPQRSAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro[4.5]decan-2-ylmethanamine Hydrochloride (CAS 1795330-56-1): Spirocyclic Amine Building Block for CNS-Targeted Medicinal Chemistry


1-Oxaspiro[4.5]decan-2-ylmethanamine hydrochloride (CAS 1795330-56-1) is a spirocyclic amine building block characterized by a conformationally rigid 1-oxaspiro[4.5]decane scaffold bearing a primary methanamine side chain at the 2-position, supplied as the hydrochloride salt (C₁₀H₂₀ClNO, MW 205.72 g/mol) . The compound belongs to the oxaspiroalkane class, where an oxygen atom is incorporated into the spiro junction—a structural feature absent in all-carbon spirocyclic amines and piperidine-based scaffolds [1]. Notably, this compound has been misidentified by certain vendor databases as OSU-6162 (CAS 146798-66-5), which is chemically distinct: OSU-6162 is (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine (C₁₅H₂₃NO₂S, MW 281.4 g/mol), a tertiary amine with an aryl sulfone moiety bearing no oxaspiro substructure [2][3]. This distinction is critical for procurement accuracy. Commercial availability includes grades at 95% purity (AKSci, catalog 7917EA) and 98% purity (Leyan, catalog 1557826) . The presence of the free primary amine—distinct from the N-substituted tertiary amines found in most biologically characterized spirocyclic σ receptor ligands—provides a versatile synthetic handle for diversification while retaining the conformational constraints of the oxaspiro core.

Why Generic Spirocyclic Amines Cannot Substitute for 1-Oxaspiro[4.5]decan-2-ylmethanamine Hydrochloride in Research and Development


The selection of 1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride for a research program cannot be satisfied by generic substitution with other spirocyclic amines due to three irreplaceable structural-hardware features. First, the oxygen atom embedded within the tetrahydrofuran ring of the spiro junction creates a unique hydrogen-bond-acceptor pharmacophore element that is geometrically constrained—a feature absent in all-carbon spiro[4.5]decane amines and piperidine-based spiro systems [1]. Second, the primary amine (–CH₂NH₂) at the 2-position of the oxaspiro scaffold provides a free, unsubstituted amine handle for downstream functionalization; by contrast, the vast majority of pharmacologically characterized spirocyclic σ receptor ligands employ secondary or tertiary amines (e.g., N-benzyl, N-arylalkyl, or piperidine) that occupy the amine position and preclude further diversification [2][3]. Third, the 1-oxaspiro[4.5]decane core itself has been validated as a privileged scaffold in multiple drug-target contexts: 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated nanomolar σ₁ receptor affinity (Kᵢ = 0.47–12.1 nM) and utility as FAAH covalent inhibitors, while 1,4-dioxaspiro[4.5]decane-based ligands have yielded potent and selective 5-HT₁A receptor partial agonists [4][5][6]. These precedents establish that the oxaspiro[4.5]decane core—specifically with the oxygen at the 1-position—confers target-engagement properties not recapitulated by nitrogen-only azaspiro or all-carbon spiro analogs.

Quantitative Differentiation Evidence for 1-Oxaspiro[4.5]decan-2-ylmethanamine Hydrochloride Against Structural Analogs and Procurement Alternatives


Conformational Scaffold Uniqueness: 1-Oxaspiro[4.5]decane vs. All-Carbon Spiro[4.5]decane and Piperidine-Based Spiro Systems

The 1-oxaspiro[4.5]decane scaffold of the target compound incorporates an oxygen atom directly into the spiro-fused tetrahydrofuran ring, creating a conformationally restricted architecture with a well-defined hydrogen-bond-acceptor locus. Computational and NMR conformational analyses of 1-oxaspiro[4.5]decane systems demonstrate that the chair conformation of the cyclohexane ring is locked by the spiro junction, while the oxygen atom provides a directional H-bond acceptor at a fixed geometry unavailable in all-carbon spiro[4.5]decane amines [1]. In head-to-head comparisons between oxaspiro and dioxaspiro analogs, oxygen/sulfur substitution within the spiro ring directly modulates 5-HT₁A receptor affinity, potency, and efficacy—confirming that the heteroatom identity and position within the spiro system is a pharmacophoric determinant, not a spectator element [2]. The conformational rigidity of the 1-oxaspiro[4.5]decane core has been explicitly highlighted as a value driver for CNS-targeting compound libraries, where constrained 3D scaffolds reduce the entropic penalty upon target binding relative to flexible-chain amine building blocks [3].

conformational restriction spirocyclic scaffold medicinal chemistry building blocks

Primary Amine vs. Tertiary/Secondary Amine: Synthetic Diversification Capacity

1-Oxaspiro[4.5]decan-2-ylmethanamine hydrochloride bears a primary amine (–CH₂NH₂), whereas the vast majority of biologically characterized spirocyclic σ receptor ligands carry tertiary or secondary amines (e.g., N-benzylpiperazine, N-arylalkyl, or N-methyl substitutions) that occupy the amine nitrogen and preclude further synthetic elaboration [1]. In the landmark study by Rack et al. (2011) on spirocyclic σ₁ ligands, the secondary N-benzylamines 8 and 9 were found to be >100-fold less potent than the spirocyclic piperidine 1, demonstrating that amine substitution status profoundly impacts receptor pharmacology [2]. The primary amine of the target compound represents a 'ground-state' synthetic intermediate: it can be converted to secondary amines via reductive amination, to tertiary amines via alkylation, to amides, sulfonamides, ureas, or guanidines without deprotection steps [3]. In contrast, procurement of a pre-substituted analog (e.g., an N-benzyl or N-methyl derivative) would irreversibly commit the user to that specific substitution pattern and eliminate the ability to explore structure–activity relationships at the amine position.

primary amine handle synthetic diversification building block versatility

Purity Variability Across Commercial Sources: 95% vs. 98% Grade Differentiation

Two distinct purity grades of 1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride are commercially available, creating a meaningful procurement decision point. The AKSci offering (catalog 7917EA) specifies a minimum purity of 95% , while the Leyan offering (catalog 1557826) specifies 98% purity . A 3-percentage-point difference in purity translates to a minimum impurity burden of 5% vs. 2% of total mass, respectively—a 2.5-fold difference in potential contaminant load. For applications such as radioligand synthesis (where trace impurities can produce false-positive binding signals), electrophysiology (where unidentified contaminants may introduce off-target effects), or crystallography (where impurities above 2% can inhibit crystal nucleation), the higher-purity 98% grade may be requisite. Conversely, for initial scaffold derivatization or high-throughput library synthesis where products will be purified post-reaction, the 95% grade may be cost-efficient without compromising downstream results . No direct comparative analytical data (e.g., HPLC chromatograms) are publicly available to verify vendor purity claims against an independent standard.

commercial purity procurement specification quality control

Free Base vs. Hydrochloride Salt: Storage Stability and Formulation Considerations for the Target Compound

The target compound is supplied as the hydrochloride salt (CAS 1795330-56-1), whereas the corresponding free base, (1-oxaspiro[4.5]decan-2-yl)methanamine, is assigned the distinct CAS number 1599406-30-0 (C₁₀H₁₉NO, MW 169.26 g/mol) . The hydrochloride salt offers two quantifiable advantages over the free base for procurement: (1) a 21.5% higher molecular weight (205.72 vs. 169.26 g/mol), which must be accounted for in stoichiometric calculations for downstream reactions where the free amine is the reactive species; and (2) superior long-term storage stability, as protonation of the primary amine by HCl prevents oxidative degradation and carbonate salt formation from atmospheric CO₂ exposure—a well-established degradation pathway for primary amines stored as free bases under ambient conditions . The AKSci supplier specifies 'store long-term in a cool, dry place' for the hydrochloride salt, a less restrictive storage requirement than the inert-atmosphere conditions typically needed for the free base . For researchers planning extended storage (>6 months) or working in humid laboratory environments, the hydrochloride form provides practical handling advantages that the free base (CAS 1599406-30-0) cannot match without specialized storage infrastructure.

salt form selection storage stability hydrochloride salt

Identity Verification: Distinguishing Target Compound from Erroneous OSU-6162 Attribution

A critical procurement risk exists for this compound: certain vendor databases incorrectly identify 1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride as 'also known as OSU-6162' . This attribution is chemically erroneous. OSU-6162 (CAS 146798-66-5, CID 9795741) is unambiguously established by PubChem and DrugBank as (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine, with molecular formula C₁₅H₂₃NO₂S and molecular weight 281.4 g/mol [1][2]. The target compound (C₁₀H₂₀ClNO, MW 205.72) differs in: (1) molecular weight (205.72 vs. 281.4 g/mol; a 36.8% difference); (2) elemental composition (contains no sulfur; OSU-6162 contains one sulfur); (3) core scaffold (1-oxaspiro[4.5]decane vs. 3-phenylpiperidine); and (4) amine type (primary methanamine vs. tertiary N-propylpiperidine). No peer-reviewed literature supports the claim that the target compound is OSU-6162. OSU-6162 has been independently characterized as a dopamine stabilizer with nanomolar σ₁ receptor affinity in multiple published studies [3][4]. Procurement based on the misattribution would result in acquisition of a building block with fundamentally different chemical properties and no established pharmacological profile matching OSU-6162.

chemical identity CAS verification OSU-6162 misidentification

Class-Level Scaffold Precedent: Oxaspiro[4.5]decane Cores in Sigma-1 and 5-HT1A Receptor Ligand Development

While the target compound itself lacks published biological data, the 1-oxaspiro[4.5]decane scaffold class has been independently validated across multiple receptor systems with quantitative affinity data. Tian et al. (2020) reported that a series of seven 1-oxa-8-azaspiro[4.5]decane derivatives—which share the identical oxaspiro[4.5]decane core topology with the target compound—exhibit nanomolar σ₁ receptor affinity (Kᵢ(σ₁) = 0.47–12.1 nM) with moderate selectivity over σ₂ (selectivity ratio = 2–44) [1]. Separately, 1,4-dioxaspiro[4.5]decane-based ligands have yielded potent 5-HT₁A receptor partial agonists with demonstrated in vivo efficacy; compound 15 reduced linking time in Phase II behavioral testing at 10 mg/kg i.p. and showed neuroprotective activity in vitro [2][3]. In the σ₁ receptor field, Bergkemper et al. (2018) demonstrated that spirocyclic σ ligands with exocyclic amino moieties can achieve antiallodynic activity in mice that is stronger than the reference σ₁ antagonist BD-1063, confirming that the spirocyclic architecture with an appended amine is a productive pharmacophore topology [4]. These class-level precedents establish that the oxaspiro[4.5]decane core—when appropriately functionalized at the amine position—can access high-affinity interactions at CNS-relevant targets. The target compound's primary amine at the 2-position represents an unexplored functionalization vector within this validated scaffold space.

sigma-1 receptor 5-HT1A receptor oxaspiro scaffold CNS drug discovery

Optimal Research and Industrial Application Scenarios for 1-Oxaspiro[4.5]decan-2-ylmethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Diversifiable CNS-Targeted Library Synthesis via Primary Amine Derivatization

The target compound's primary amine handle enables the construction of focused compound libraries around the 1-oxaspiro[4.5]decane scaffold without the synthetic burden of de novo core assembly. Medicinal chemistry teams can exploit this handle to systematically vary N-substitution (alkyl, benzyl, arylalkyl, acyl, sulfonyl, urea) and probe structure–activity relationships at CNS targets where oxaspiro scaffolds have demonstrated nanomolar affinity—specifically σ₁ receptors (Kᵢ range 0.47–12.1 nM for related 1-oxa-8-azaspiro analogs [1]) and 5-HT₁A receptors [2]. The conformational rigidity of the spirocyclic core reduces the entropic penalty upon target binding compared to flexible-chain amine building blocks, making this scaffold particularly suitable for fragment-based drug discovery and scaffold-hopping strategies where 3D character and sp³ fraction are prioritized [3]. The 98% purity grade (Leyan) is recommended for library synthesis where final products will undergo biological screening without further purification .

Pharmacological Tool Compound Development for σ₁ Receptor Probe Design

Although the target compound itself lacks published σ₁ receptor binding data, the 1-oxaspiro[4.5]decane scaffold class has been validated in the σ₁ receptor field through the work of Tian et al. (2020), who demonstrated that 1-oxa-8-azaspiro[4.5]decane derivatives achieve Kᵢ values as low as 0.47 nM at σ₁ [1]. The target compound's primary amine—positioned at the 2-position of the oxaspiro scaffold—offers a distinct functionalization vector compared to the 8-aza substitution pattern explored in the Tian series, potentially accessing complementary σ₁ receptor subsites. Researchers developing σ₁-selective pharmacological probes or PET radioligand candidates (where the 1-oxa-8-azaspiro[4.5]decane core has already shown suitability for ¹⁸F-labeling [1]) can use the target compound as a starting material to explore the 2-amino substitution vector. The hydrochloride salt form ensures amine stability during storage and initial handling .

Asymmetric Synthesis and Chiral Building Block Applications

The spirocyclic junction of 1-oxaspiro[4.5]decane creates a chiral center at the spiro carbon when appropriately substituted, and the 2-position methanamine side chain introduces a second stereogenic center, enabling diastereoselective transformations [1]. The conformational rigidity of the oxaspiro system—documented through NMR and computational analysis [2]—provides a reliable chiral environment for asymmetric induction in downstream reactions. This property is valuable for the synthesis of enantiopure CNS drug candidates, where stereochemistry at the spiro center can profoundly impact receptor binding: in the σ₁ ligand field, cis-configured diastereomers consistently show higher σ₁ affinity than their trans counterparts (e.g., cis-11: Kᵢ = 24 nM vs. trans-11: Kᵢ = 43 nM [3]). The target compound can serve as a starting point for the synthesis of stereochemically defined spirocyclic amine libraries for chiral drug discovery.

Scaffold-Hopping from Piperidine-Based σ Ligands to Oxaspiro Chemotypes

Established spirocyclic piperidine σ₁ receptor ligands (e.g., spiro[[2]benzopyran-1,4′-piperidines]) achieve picomolar to low nanomolar σ₁ affinity with excellent selectivity over σ₂ and dopamine D₂ receptors . However, the piperidine nitrogen in these systems is fully substituted and cannot be further diversified. The target compound enables a scaffold-hopping strategy where the piperidine ring is replaced by a tetrahydrofuran (oxaspiro) ring with an exocyclic primary amine, creating a new chemotype that retains the conformational constraint of the spiro system while relocating the amine outside the ring [4]. The precedent for this strategy is established by Bergkemper et al. (2018), who demonstrated that spirocyclic σ ligands with exocyclic amino moieties achieve antiallodynic activity exceeding that of the reference σ₁ antagonist BD-1063 [5]. The target compound provides the core scaffold for systematic exploration of this exocyclic amine pharmacophore geometry.

Quote Request

Request a Quote for 1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.